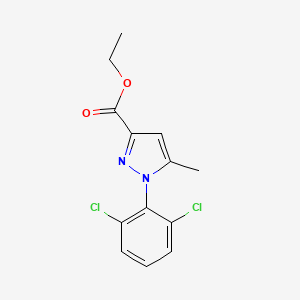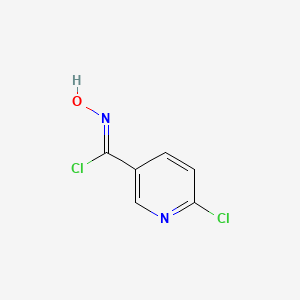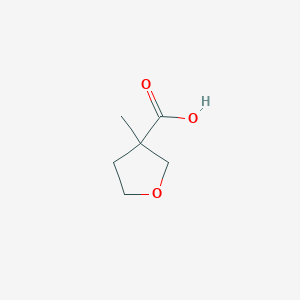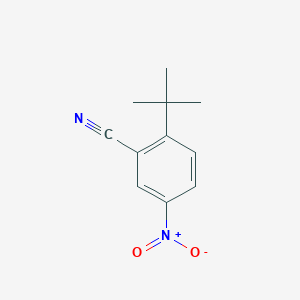![molecular formula C7H6N4O2 B1398864 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid CAS No. 1095822-30-2](/img/structure/B1398864.png)
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1095822-30-2. It has a molecular weight of 178.15 . It is a solid substance at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of pyrazolo[3,4-D]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of a set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine scaffold . The key starting material was obtained by treating the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid consists of a pyrazolo[3,4-D]pyrimidine core with a methyl group at the 1-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 178.15 .Applications De Recherche Scientifique
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
This compound has been studied for its potential as an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is an important negative regulator of the T-cell receptor signaling pathway. HPK1 is identified as a promising target to enhance anti-tumor immunity. The design and synthesis of derivatives of pyrazolo[3,4-d]pyrimidine, such as “1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid”, aim to develop selective HPK1 inhibitors that could play a significant role in tumor treatment .
Antiviral and Antitumor Agents
Due to their structural resemblance to nucleic bases, pyrazolo[3,4-d]pyrimidine derivatives may act as metabolites and have potential uses as antiviral and antitumor agents. They have shown remarkable cytotoxic activity against various carcinoma cells including colon, breast, and lung cancer .
Synthesis of Novel Derivatives
The compound serves as a key precursor in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives. These new compounds are being explored for their potential biomedical applications, including their in vitro effects which are under ongoing research .
Biomedical Applications
Pyrazolo[3,4-d]pyrimidines are part of a larger group of heterocyclic compounds that have been extensively studied for various biomedical applications. These include potential uses in pharmacology and medicinal chemistry due to their diverse biological activities .
Synthetic Strategies
The compound is also significant in synthetic chemistry where it is used in developing synthetic strategies and approaches for creating pyrazolopyridine systems. Its derivatives are synthesized through various methods which are systematized according to the method to assemble the pyrazolopyridine system .
Antimicrobial Activity
Derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their antimicrobial activity. The compound can be used to create new derivatives that exhibit antimicrobial properties against a range of pathogens .
[Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as HPK1 inhibitors](https://
Safety and Hazards
The safety information for 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid indicates that it has several hazard statements including H302, H315, H319, H320, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation respectively .
Orientations Futures
The future directions for the research and development of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid and its derivatives could involve further exploration of their biological activities, particularly their potential as CDK2 inhibitors . Additionally, more studies could be conducted to optimize their synthesis and improve their properties .
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This compound binds to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid affects the cell cycle regulatory pathway . This results in the arrest of cell cycle progression, particularly at the G1/S transition, leading to the inhibition of cell proliferation .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
The inhibition of CDK2 by 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell proliferation, making this compound a potential candidate for cancer treatment .
Propriétés
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-4(2-10-11)5(7(12)13)8-3-9-6/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHTCLSLSBBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester](/img/structure/B1398782.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile](/img/structure/B1398783.png)



![[2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1398790.png)
![(1R,5S)-8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1398796.png)


![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)


